molecular formula C27H36N4O2 B3060633 1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis- CAS No. 59635-96-0

1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis-

Cat. No.: B3060633
CAS No.: 59635-96-0
M. Wt: 448.6 g/mol
InChI Key: RTGRJCRSQRIYDI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Piperidineacetamide, N,N’-(methylenedi-4,1-phenylene)bis- typically involves the reaction of piperidineacetamide with a methylenedi-4,1-phenylene compound under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. Industrial production methods may involve scaling up these reactions in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

1-Piperidineacetamide, N,N’-(methylenedi-4,1-phenylene)bis- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Piperidineacetamide, N,N’-(methylenedi-4,1-phenylene)bis- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N,N’-(methylenedi-4,1-phenylene)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Piperidineacetamide, N,N’-(methylenedi-4,1-phenylene)bis- can be compared with other similar compounds, such as:

The uniqueness of 1-Piperidineacetamide, N,N’-(methylenedi-4,1-phenylene)bis- lies in its specific structure and the resulting properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-piperidin-1-yl-N-[4-[[4-[(2-piperidin-1-ylacetyl)amino]phenyl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O2/c32-26(20-30-15-3-1-4-16-30)28-24-11-7-22(8-12-24)19-23-9-13-25(14-10-23)29-27(33)21-31-17-5-2-6-18-31/h7-14H,1-6,15-21H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGRJCRSQRIYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073575
Record name 1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59635-96-0
Record name 1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059635960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidineacetamide, N,N'-(methylenedi-4,1-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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